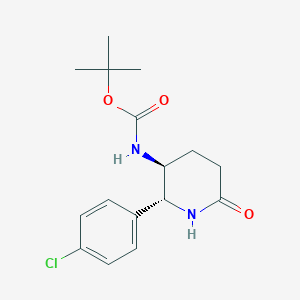
tert-butyl ((2R,3S)-2-(4-chlorophenyl)-6-oxopiperidin-3-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-butyl ((2R,3S)-2-(4-chlorophenyl)-6-oxopiperidin-3-yl)carbamate: is a synthetic organic compound that features a tert-butyl group, a chlorophenyl group, and a piperidinyl carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl ((2R,3S)-2-(4-chlorophenyl)-6-oxopiperidin-3-yl)carbamate typically involves the following steps:
Formation of the Piperidinyl Core: The piperidinyl core can be synthesized through a series of cyclization reactions starting from appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the piperidinyl intermediate with tert-butyl chloroformate under basic conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the piperidinyl ring, potentially converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation Products: Oxidized derivatives of the piperidinyl ring.
Reduction Products: Alcohol derivatives of the piperidinyl ring.
Substitution Products: Various substituted chlorophenyl derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a probe to study the interactions of piperidinyl carbamates with biological targets.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of tert-butyl ((2R,3S)-2-(4-chlorophenyl)-6-oxopiperidin-3-yl)carbamate involves its interaction with specific molecular targets. The piperidinyl carbamate moiety can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity through hydrophobic interactions.
類似化合物との比較
- tert-butyl ((2R,3S)-2-(4-fluorophenyl)-6-oxopiperidin-3-yl)carbamate
- tert-butyl ((2R,3S)-2-(4-bromophenyl)-6-oxopiperidin-3-yl)carbamate
- tert-butyl ((2R,3S)-2-(4-methylphenyl)-6-oxopiperidin-3-yl)carbamate
Comparison:
- Structural Differences: The primary difference lies in the substituent on the phenyl ring (chlorine, fluorine, bromine, or methyl group).
- Reactivity: The different substituents can influence the compound’s reactivity, particularly in substitution reactions.
- Applications: While all these compounds may have similar applications, the specific substituent can affect their binding affinity and specificity towards biological targets.
This detailed article provides a comprehensive overview of tert-butyl ((2R,3S)-2-(4-chlorophenyl)-6-oxopiperidin-3-yl)carbamate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C16H21ClN2O3 |
|---|---|
分子量 |
324.80 g/mol |
IUPAC名 |
tert-butyl N-[(2R,3S)-2-(4-chlorophenyl)-6-oxopiperidin-3-yl]carbamate |
InChI |
InChI=1S/C16H21ClN2O3/c1-16(2,3)22-15(21)18-12-8-9-13(20)19-14(12)10-4-6-11(17)7-5-10/h4-7,12,14H,8-9H2,1-3H3,(H,18,21)(H,19,20)/t12-,14+/m0/s1 |
InChIキー |
CNMBGACVDVLXOD-GXTWGEPZSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@H]1CCC(=O)N[C@@H]1C2=CC=C(C=C2)Cl |
正規SMILES |
CC(C)(C)OC(=O)NC1CCC(=O)NC1C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



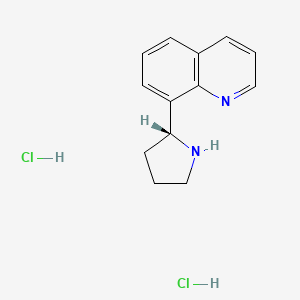
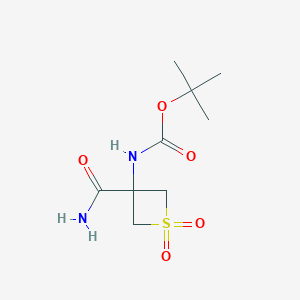
![4-Fluorobenzo[d]oxazole-2-sulfonyl chloride](/img/structure/B15203744.png)
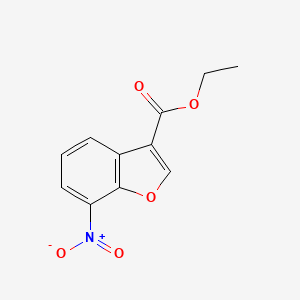
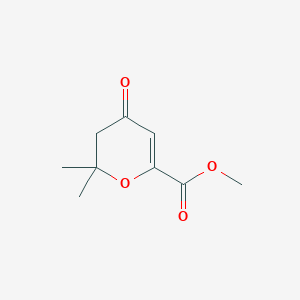
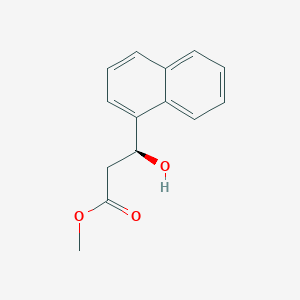
![5-Bromo-3-isopropyl-1h-pyrazolo[3,4-b]pyridine](/img/structure/B15203772.png)


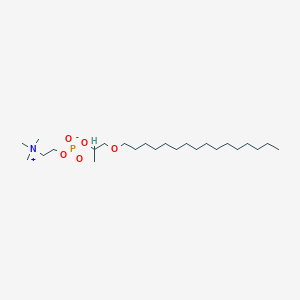
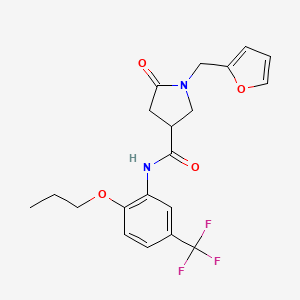
![Isoxazolo[5,4-b]pyridine-3-methanamine](/img/structure/B15203806.png)

